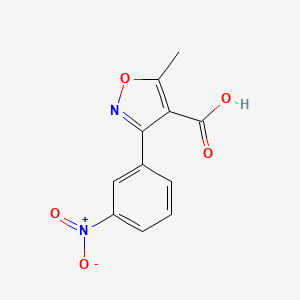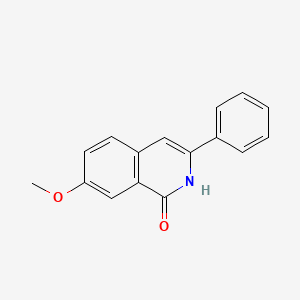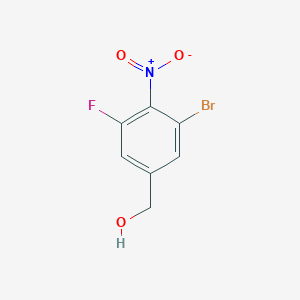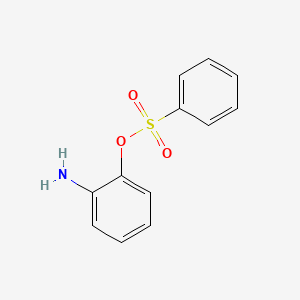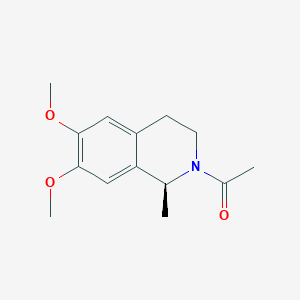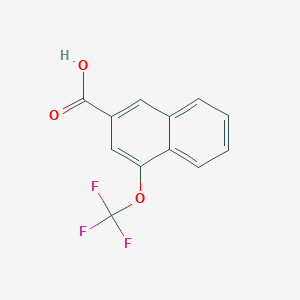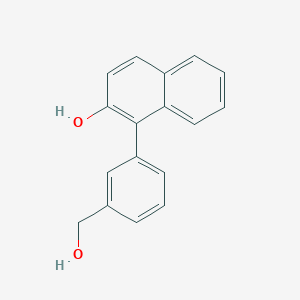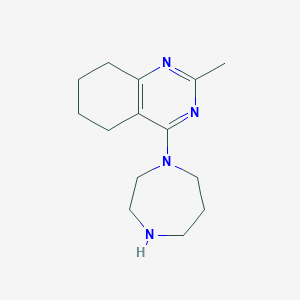
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a diazepane ring fused to a tetrahydroquinazoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline typically involves the formation of the diazepane ring followed by its fusion with the tetrahydroquinazoline core. One common method involves the reductive amination of an appropriate aminoketone precursor using imine reductase enzymes . This method allows for the formation of chiral diazepane structures with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their cyclization and functionalization. The use of catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the diazepane ring.
Scientific Research Applications
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For example, similar compounds like Ripasudil act as Rho-associated kinase inhibitors, affecting smooth muscle contractions and other physiological functions . The compound may exert its effects through similar pathways, targeting proteins and enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A Rho-associated kinase inhibitor used for treating glaucoma and ocular hypertension.
Suvorexant: A dual-orexin receptor antagonist used for treating insomnia.
Uniqueness
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22N4 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C14H22N4/c1-11-16-13-6-3-2-5-12(13)14(17-11)18-9-4-7-15-8-10-18/h15H,2-10H2,1H3 |
InChI Key |
DBPDNQSGILWWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



